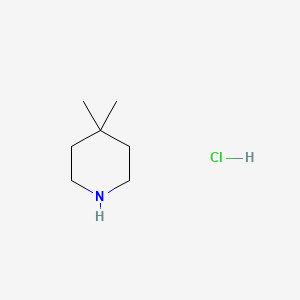

4,4-Dimethylpiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQCRVHZMQHQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191958 | |

| Record name | 4,4-Dimethylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38646-68-3 | |

| Record name | Piperidine, 4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38646-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038646683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4-Dimethylpiperidine Hydrochloride from 3,3-Dimethylglutarimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4-dimethylpiperidine hydrochloride, commencing from the starting material 3,3-dimethylglutarimide. The primary transformation involves the reduction of the cyclic imide to the corresponding piperidine, followed by conversion to its hydrochloride salt. This document outlines the detailed experimental protocol for this two-step synthesis, presents quantitative data in a structured format, and includes a visual representation of the reaction pathway.

Reaction Overview

The synthesis is a two-step process:

-

Reduction of 3,3-Dimethylglutarimide: The cyclic imide, 3,3-dimethylglutarimide, is reduced to 4,4-dimethylpiperidine. This transformation is effectively achieved using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), in an anhydrous solvent.[1] The mechanism involves the nucleophilic addition of hydride ions to the carbonyl groups of the imide, leading to the formation of an intermediate which subsequently eliminates the carbonyl oxygen atoms to yield the amine.[2]

-

Formation of the Hydrochloride Salt: The resulting 4,4-dimethylpiperidine, which is a free base, is then converted to its more stable and handleable hydrochloride salt. This is typically accomplished by treating the amine with anhydrous hydrogen chloride gas in an appropriate solvent.[3]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3,3-dimethylglutarimide, based on a literature procedure.[3]

| Parameter | Value | Notes |

| Starting Material | 3,3-Dimethylglutarimide (3.0 g) | Molar equivalent: 21 mmol |

| Reducing Agent | Lithium Aluminum Hydride (2.5 g) | Molar equivalent: 64 mmol (approx. 3 equivalents) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | 20 mL for dissolving the starting material, 40 mL for the LAH slurry |

| Reaction Temperature | 0 °C to Reflux | Initial addition at 0 °C, followed by heating to reflux |

| Reaction Time | 3 hours at reflux | |

| Final Product | This compound | |

| Yield | 2.68 g (85%) | Overall yield for the two-step synthesis |

| Product Analysis | Mass Spectrometry (APCI+) | m/z 114.1 (for the free base) |

Experimental Protocols

Step 1: Reduction of 3,3-Dimethylglutarimide to 4,4-Dimethylpiperidine

This procedure details the reduction of the cyclic imide using Lithium Aluminum Hydride.[3]

Materials:

-

3,3-Dimethylglutarimide

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Equipment:

-

500 mL round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle/oil bath

-

Ice bath

-

Filtration apparatus

-

Separatory funnel

-

Inert atmosphere setup (e.g., Argon or Nitrogen line)

Procedure:

-

Under an inert atmosphere (Argon), add solid Lithium Aluminum Hydride (2.5 g, 64 mmol) to a 500 mL round-bottom flask.

-

Slowly add 40 mL of anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate beaker, dissolve 3,3-dimethylglutarimide (3.0 g, 21 mmol) in 20 mL of anhydrous THF.

-

Slowly add the solution of 3,3-dimethylglutarimide to the cooled LiAlH₄ suspension via a dropping funnel. Gas evolution will be observed during this addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Fit the flask with a condenser and heat the mixture to reflux using an oil bath for 3 hours.

-

After the reflux period, cool the reaction mixture to room temperature and then place the flask in a cold-water bath.

-

Work-up: Cautiously and sequentially add the following dropwise to the stirred reaction mixture:

-

2.5 mL of water

-

2.5 mL of 15% aqueous sodium hydroxide solution

-

7.5 mL of water This will produce a thick suspension.

-

-

Add 150 mL of anhydrous diethyl ether to the suspension and stir vigorously.

-

Filter the solid aluminum salts and wash the filter cake with additional diethyl ether.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent. The resulting solution contains the 4,4-dimethylpiperidine free base.

Step 2: Synthesis of this compound

This procedure describes the conversion of the free base to its hydrochloride salt.[3]

Materials:

-

Solution of 4,4-dimethylpiperidine in diethyl ether (from Step 1)

-

Anhydrous Hydrogen Chloride (HCl) gas

Equipment:

-

Reaction flask from the previous step

-

Gas dispersion tube

-

Ice bath

-

Filtration apparatus

Procedure:

-

Cool the ethereal solution of 4,4-dimethylpiperidine in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution for approximately 30 seconds. A thick white precipitate will form.

-

Collect the solid precipitate by filtration.

-

Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to obtain this compound.

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Dimethylpiperidine Hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of 4,4-Dimethylpiperidine hydrochloride. The information herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a white to off-white solid organic compound. It is the hydrochloride salt of the secondary amine 4,4-dimethylpiperidine. As a salt, it is expected to have good solubility in polar solvents such as water. The majority of the existing literature focuses on its role as a synthetic intermediate rather than its biological activity.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 38646-68-3 | [2] |

| Molecular Formula | C₇H₁₆ClN | [3] |

| Molecular Weight | 149.66 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 227-228 °C | [4] |

| pKa (Conjugate Acid) | Not experimentally determined. | |

| Solubility | Expected to be soluble in water. |

Table 2: Physicochemical Properties of the Free Base (4,4-Dimethylpiperidine)

| Property | Value | Reference(s) |

| CAS Number | 4045-30-1 | [5] |

| Molecular Formula | C₇H₁₅N | [5] |

| Molecular Weight | 113.20 g/mol | [5] |

| Boiling Point | 181.3 °C at 760 mmHg | |

| Solubility | Moderately soluble in water, soluble in organic solvents. | [6] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below is an analysis of the expected spectral data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) is expected to show three main signals:

-

A singlet for the six protons of the two methyl groups at the C4 position.

-

A multiplet for the four protons on the carbons adjacent to the nitrogen atom (C2 and C6).

-

A multiplet for the four protons on the carbons at the C3 and C5 positions.

-

A broad singlet for the two protons on the nitrogen atom, which may exchange with the solvent.

-

-

¹³C NMR: The carbon-13 NMR spectrum is expected to display four distinct signals corresponding to the different carbon environments in the molecule[4]:

-

A signal for the quaternary carbon at the C4 position.

-

A signal for the two equivalent methyl carbons attached to C4.

-

A signal for the two equivalent carbons adjacent to the nitrogen (C2 and C6).

-

A signal for the two equivalent carbons at the C3 and C5 positions.

-

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound, as a secondary amine salt, will exhibit characteristic absorption bands. The key expected peaks include:

-

N-H Stretching: A broad and strong absorption band in the region of 3000-2700 cm⁻¹, which is characteristic of the N-H₂⁺ stretching vibration in secondary amine salts[7].

-

C-H Stretching: Bands in the 2960-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

N-H Bending: A band in the 1620-1560 cm⁻¹ region due to the N-H₂⁺ deformation vibration[8].

2.3. Mass Spectrometry (MS)

Mass spectrometry of this compound would typically be performed on the free base, 4,4-Dimethylpiperidine, after deprotonation. The electron ionization (EI) mass spectrum would likely show the following features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the free base (m/z = 113). Due to the nitrogen rule, this will be an odd number.

-

Alpha-Cleavage: The most dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen atom. This would result in a prominent fragment ion.

Experimental Protocols

Detailed methodologies for the synthesis and key analytical experiments are provided below.

3.1. Synthesis of this compound

This protocol describes a representative synthesis via the reduction of 3,3-dimethylglutarimide.

-

Step 1: Reduction of 3,3-Dimethylglutarimide

-

Under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3,3-dimethylglutarimide in anhydrous THF to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 4,4-dimethylpiperidine.

-

-

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 4,4-dimethylpiperidine in a suitable solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a non-polar solvent, until precipitation of the white solid is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

3.2. Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of a piperidine derivative.

-

Prepare a standard aqueous solution of this compound of known concentration.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine hydrochloride has been neutralized.

3.3. Protocol for Acquiring an FTIR Spectrum of a Solid Sample (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

3.4. Protocol for Acquiring an NMR Spectrum

-

Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum[4].

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a small vial.

-

If there are any solid particles, filter the solution through a pipette with a cotton plug into a clean NMR tube.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer.

-

Cap the NMR tube and place it in the NMR spectrometer to acquire the spectrum.

Mandatory Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

4.2. Experimental Workflow for pKa Determination

The diagram below outlines the key steps in determining the pKa value via potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4,4-Dimethylpiperidine | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

4,4-Dimethylpiperidine hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Dimethylpiperidine hydrochloride, a key building block in synthetic chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in the synthesis of more complex molecules. Furthermore, it outlines safety and handling procedures and presents a hypothetical signaling pathway to illustrate the potential biological relevance of its derivatives.

Core Compound Information

This compound is a white to off-white solid organic compound. It is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of two methyl groups on the fourth carbon atom of the piperidine ring provides steric bulk, which can influence the chemical reactivity and biological activity of its derivatives.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 38646-68-3 |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol |

| Melting Point | 227-228 °C |

| Boiling Point | 181.3 °C at 760 mmHg |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Synthesis of this compound

This section provides a detailed experimental protocol for the synthesis of this compound from 3,3-dimethylglutarimide.

Experimental Protocol: Synthesis from 3,3-Dimethylglutarimide

Materials:

-

3,3-dimethylglutarimide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Anhydrous hydrogen chloride (HCl) gas

-

Argon gas

-

500 mL round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Ice bath

-

Oil bath

-

Filtration apparatus

Procedure:

-

Reduction of 3,3-dimethylglutarimide:

-

Under an argon atmosphere, add 2.5 g (64 mmol) of solid lithium aluminum hydride to a 500 mL round-bottom flask.

-

Slowly add 40 mL of anhydrous tetrahydrofuran to the flask.

-

Cool the resulting suspension to 0 °C using an ice bath.

-

Slowly add a solution of 3.0 g (21 mmol) of 3,3-dimethylglutarimide dissolved in 20 mL of anhydrous tetrahydrofuran. Gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Fit the flask with a condenser and heat the mixture to reflux in an oil bath for 3 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and then place the flask in a cold water bath.

-

Slowly and sequentially add 2.5 mL of water, 2.5 mL of 15% aqueous sodium hydroxide solution, and 7.5 mL of water to the reaction mixture. A thick suspension will form.

-

Add 150 mL of anhydrous ether and stir the mixture.

-

Filter the mixture to remove the solid inorganic salts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Salt Formation:

-

Cool the ethereal solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution for approximately 30 seconds. A thick white precipitate of this compound will form.

-

Collect the solid product by filtration.

-

Synthesis Workflow

Applications in Organic Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its secondary amine, once deprotonated, is a potent nucleophile.

Experimental Protocol: Synthesis of 4-(4,4-dimethylpiperidin-1-yl)benzonitrile

This protocol describes a nucleophilic aromatic substitution reaction where the deprotonated 4,4-dimethylpiperidine displaces a fluorine atom from 4-fluorobenzonitrile.

Materials:

-

This compound

-

4-Fluorobenzonitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Deprotonation and Reaction:

-

In a round-bottom flask, combine this compound (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (2.5 eq) in dimethyl sulfoxide. The potassium carbonate acts as a base to deprotonate the piperidinium hydrochloride to the free amine in situ.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

-

Work-up and Isolation:

-

After cooling to room temperature, add 50 mL of water to the reaction mixture.

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with water to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 4-(4,4-dimethylpiperidin-1-yl)benzonitrile.

-

Reaction Workflow

Potential Biological Significance

While this compound itself is primarily a synthetic intermediate, its derivatives, which incorporate the 4,4-dimethylpiperidine scaffold, have potential biological activities. The piperidine moiety is a common feature in many biologically active compounds. For instance, derivatives of piperidine have been investigated as ligands for various receptors, including opioid and sigma receptors.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a G-protein coupled receptor (GPCR), a common target for piperidine-based drugs. This is a generalized representation and not specific to a known interaction of a 4,4-dimethylpiperidine derivative.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its straightforward synthesis and its utility as a nucleophilic building block make it an important intermediate for the preparation of a wide range of more complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in a research and development setting.

An In-Depth Technical Guide to the Spectral Data of 4,4-Dimethylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,4-Dimethylpiperidine hydrochloride (CAS Number: 38646-68-3), a key building block in pharmaceutical synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays distinct signals for the methyl and piperidine ring protons. The protonation of the nitrogen atom leads to a downfield shift of the adjacent methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.1 | Triplet | 4H | Protons on C2 and C6 (adjacent to N) |

| ~1.6 | Triplet | 4H | Protons on C3 and C5 |

| ~1.0 | Singlet | 6H | Protons of the two methyl groups at C4 |

| Variable | Broad Singlet | 2H | Protons on the nitrogen atom (N-H) |

Note: The chemical shift of the N-H protons can be variable and may exchange with deuterated solvents like D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~48.5 | C2, C6 |

| ~38.0 | C3, C5 |

| ~30.0 | C4 |

| ~26.0 | Methyl Carbons |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in an NMR tube.

Instrumentation: The spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For the data presented, a Varian CFT-20 spectrometer was referenced.[1]

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the spectrum. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorptions for the amine salt and the alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3000 | Strong, Broad | N-H stretching (amine salt) |

| 2960-2850 | Strong | C-H stretching (alkyl) |

| 1580-1650 | Medium | N-H bending |

| 1470-1450 | Medium | C-H bending (CH₂) |

| 1380-1365 | Medium | C-H bending (CH₃) |

| 1250-1020 | Medium | C-N stretching |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground in an agate mortar.

-

Around 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed by grinding until a homogeneous powder is obtained.

-

The mixture is transferred to a pellet die and pressed under high pressure (several tons) to form a thin, transparent pellet.

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is placed in the spectrometer's sample holder, and the sample spectrum is recorded.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

FTIR (KBr Pellet) Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound is typically obtained after deprotonation to the free base, 4,4-Dimethylpiperidine. The molecular ion of the free base has a mass-to-charge ratio (m/z) of 113.12. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode often shows the protonated molecule [M+H]⁺.

| m/z | Relative Intensity (%) | Assignment |

| 114.1 | High | [M+H]⁺ of the free base (C₇H₁₅N + H)⁺ |

| 98 | Moderate | Loss of a methyl group (CH₃) |

| 84 | Moderate | Alpha-cleavage with loss of an ethyl group |

| 70 | Moderate | Further fragmentation of the piperidine ring |

Note: The fragmentation pattern can vary depending on the ionization technique and energy.

Experimental Protocol for Mass Spectrometry (APCI)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source is used. The APCI source is often coupled with a liquid chromatography (LC) system for sample introduction.

Data Acquisition:

-

The sample solution is introduced into the APCI source, where it is vaporized and ionized by a corona discharge.

-

The resulting ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight).

-

The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion (or protonated molecule) and characteristic fragment ions. This information is used to confirm the molecular weight and deduce structural features of the molecule.

Mass Spectrometry (APCI) Experimental Workflow

References

Solubility of 4,4-Dimethylpiperidine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4,4-Dimethylpiperidine Hydrochloride in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility characteristics of this compound, a substituted heterocyclic amine salt relevant in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature for this exact compound, this document focuses on providing a robust framework for its experimental determination. It outlines standard methodologies, presents data for analogous compounds to infer likely solubility trends, and provides a visual workflow for systematic solubility assessment. The primary goal is to equip researchers with the necessary protocols to generate reliable and reproducible solubility data in-house.

Introduction to Amine Hydrochloride Solubility

This compound, as a salt of a secondary amine, is an ionic compound. Its solubility is primarily governed by the principle of "like dissolves like." Generally, such salts exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) which can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. Solubility tends to decrease significantly in solvents of lower polarity. Aprotic polar solvents (e.g., DMSO, DMF) may offer moderate solubility, while nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents for this compound.

Factors influencing solubility include:

-

Solvent Polarity: The dielectric constant and hydrogen bonding capability of the solvent.

-

Temperature: Solubility of solids in liquids typically increases with temperature.

-

pH: For amine salts, the pH of the solution can impact the equilibrium and solubility.

-

Crystalline Form (Polymorphism): Different crystal lattices can exhibit different solubilities.

Solubility Data

As of this review, specific, publicly available quantitative solubility data for this compound across a range of organic solvents is scarce. Therefore, the following table provides solubility data for the parent compound, Piperidine hydrochloride, to serve as a general proxy and guide for experimental design. It is critical for researchers to determine the solubility of this compound experimentally for their specific application and solvent systems.

Table 1: Example Solubility Data for Piperidine Hydrochloride (Analogue)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes / Reference |

| Water | 20 | > 100 | Highly soluble |

| Ethanol | 20 | ~ 25 | Soluble |

| Chloroform | 20 | ~ 5 | Sparingly soluble |

| Diethyl Ether | 20 | < 0.1 | Practically insoluble |

| Acetone | 20 | < 1 | Slightly soluble |

Note: The data above is illustrative for an analogous compound. Actual values for this compound must be determined experimentally.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining equilibrium solubility is the Shake-Flask Method . This protocol is recommended for generating accurate solubility data for regulatory submissions and fundamental research.

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, confirmed purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS, or gravimetric analysis)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the filtered, pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solute. The solubility is calculated as mass per volume of solvent.

-

Chromatographic Analysis (HPLC/UPLC): Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the instrument. Quantify the concentration against a prepared calibration curve of known standards.

-

-

Data Reporting: Report the solubility in standard units such as mg/mL, g/100 mL, or mol/L, always specifying the temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

Crystal Structure of 4,4-Dimethylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 4,4-Dimethylpiperidine hydrochloride (CAS No: 38646-68-3). Despite a thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the specific single-crystal X-ray diffraction data for this compound has not been reported. This document, therefore, provides a comprehensive overview of the synthesis of the compound and outlines a generalized, robust experimental protocol for its crystallization and subsequent crystal structure determination via single-crystal X-ray diffraction. This guide is intended to serve as a foundational methodology for researchers seeking to elucidate the three-dimensional structure of this compound, which is a valuable scaffold in medicinal chemistry. The presented workflows and protocols are based on established methods for similar piperidinium salts.

Introduction

4,4-Dimethylpiperidine and its derivatives are important structural motifs in the development of novel therapeutic agents. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding the three-dimensional conformation and intermolecular interactions of its salts is crucial for rational drug design and development. The hydrochloride salt is often used to improve the solubility and stability of amine-containing compounds. An exact knowledge of the crystal structure provides invaluable data on molecular geometry, conformational preferences, and non-covalent interactions, which are critical for structure-activity relationship (SAR) studies.

As of the date of this publication, the crystal structure of this compound is not publicly available. This guide provides the necessary theoretical and practical framework to determine this structure.

Physicochemical Properties

While crystallographic data is unavailable, other key physical and chemical properties of this compound have been reported and are summarized below.

| Property | Value | Reference |

| CAS Number | 38646-68-3 | [1] |

| Molecular Formula | C₇H₁₆ClN | |

| Molecular Weight | 149.66 g/mol | [1] |

| Melting Point | 227-228 °C | |

| Boiling Point | 181.3 °C at 760 mmHg | |

| Appearance | White to off-white solid | |

| Purity | ≥97% | |

| InChI Key | HQQCRVHZMQHQOA-UHFFFAOYSA-N |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of this compound.

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the reduction of 3,3-dimethylglutarimide followed by salt formation.

Materials:

-

3,3-dimethylglutarimide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Anhydrous hydrogen chloride (HCl) gas or HCl solution in diethyl ether

-

Argon gas

Procedure:

-

Reduction of 3,3-dimethylglutarimide:

-

Under an inert argon atmosphere, add solid lithium aluminum hydride to a round-bottom flask containing anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3,3-dimethylglutarimide dissolved in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for several hours to ensure the complete reduction of the imide.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and then place it in a cold-water bath.

-

Carefully and sequentially add water, 15% aqueous NaOH solution, and then more water to quench the excess LiAlH₄. This will produce a thick precipitate of aluminum salts.

-

Add anhydrous diethyl ether and stir the suspension vigorously.

-

Filter the mixture to remove the solid inorganic salts.

-

Separate the organic layer from the aqueous layer.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Salt Formation:

-

Cool the dried ethereal solution of 4,4-dimethylpiperidine in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a standardized solution of HCl in diethyl ether.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is the most critical step for X-ray diffraction analysis. Several methods can be employed.

Recommended Solvents: Methanol, ethanol, isopropanol, or solvent mixtures such as ethanol/water or methanol/diethyl ether.

Method 1: Slow Evaporation

-

Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., methanol) at room temperature to create a saturated or near-saturated solution.

-

Transfer the solution to a clean vial.

-

Cover the vial with parafilm and poke a few small holes in it.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a solvent in which it is readily soluble (e.g., methanol).

-

Place this vial inside a larger, sealed container (a beaker covered with a watch glass or a sealed jar).

-

In the larger container, add a larger volume of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the solvent (e.g., diethyl ether).

-

Over time, the anti-solvent vapor will diffuse into the vial containing the compound solution, gradually decreasing the solubility and promoting the growth of crystals.

Method 3: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., boiling ethanol).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

For further cooling, the flask can be placed in a Dewar flask filled with warm water to slow down the cooling process even more, or transferred to a refrigerator (4 °C) and then a freezer (-20 °C).

Single-Crystal X-ray Diffraction

Once suitable crystals (typically 0.1-0.3 mm in each dimension) are obtained, the following generalized workflow is used for data collection and structure determination.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a loop or a glass fiber, and placed on the goniometer head of the diffractometer.

-

Data Collection:

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

The crystal is centered in the X-ray beam.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

-

Structure Solution and Refinement:

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

The structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined.

-

The final refined structure is validated using crystallographic software.

-

Visualized Workflow

The following diagrams illustrate the overall experimental workflow from synthesis to final structural analysis.

References

An In-depth Technical Guide to the Basicity and pKa of 4,4-Dimethylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 4,4-dimethylpiperidine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the acid-base properties of this compound is critical for reaction optimization, salt formation, and formulation development. This document outlines the theoretical basis of its basicity, provides experimental and estimated pKa values, and details established protocols for their determination.

Introduction to the Basicity of Piperidine Derivatives

4,4-Dimethylpiperidine is a cyclic secondary amine, and its basicity is a fundamental characteristic influencing its chemical reactivity and physical properties.[1] The nitrogen atom's lone pair of electrons is readily available to accept a proton, rendering the molecule basic. The equilibrium between the free base and its protonated form, the piperidinium ion, is quantified by the pKa of the conjugate acid. A higher pKa value corresponds to a stronger base.

The structure of the piperidine ring, with its chair-like conformation, and the nature of its substituents play a crucial role in determining the precise basicity. Electron-donating groups, such as alkyl substituents, generally increase the electron density on the nitrogen atom, thereby enhancing its basicity and increasing the pKa of the conjugate acid.

pKa of this compound

The pKa of piperidine's conjugate acid is approximately 11.12 at 25°C. The two methyl groups at the C4 position in 4,4-dimethylpiperidine are expected to have a modest electron-donating inductive effect. This effect should slightly increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus slightly increasing the basicity compared to piperidine. Therefore, the pKa of 4,4-dimethylpiperidine is anticipated to be slightly higher than that of piperidine.

For comparison, the pKa of cis-2,6-dimethylpiperidine has been reported as 10.92. The methyl groups in the 2 and 6 positions can introduce steric hindrance around the nitrogen atom, which can affect its ability to be solvated and protonated, potentially leading to a slightly lower pKa compared to what might be expected from electronic effects alone. In the case of 4,4-dimethylpiperidine, the methyl groups are located further from the nitrogen and do not sterically hinder the lone pair, so their electronic donating effect is likely the dominant factor.

Table 1: pKa Values of 4,4-Dimethylpiperidine and Related Compounds

| Compound | pKa of Conjugate Acid | Comments |

| Piperidine | 11.12 | Parent compound. |

| 4,4-Dimethylpiperidine | ~11.2 - 11.4 (Estimated) | The gem-dimethyl group at the C4 position is expected to have a slight electron-donating effect, increasing basicity. |

| cis-2,6-Dimethylpiperidine | 10.92 | Methyl groups at C2 and C6 may introduce steric effects. |

Experimental Protocols for pKa Determination

For researchers requiring a precise pKa value for this compound, the following experimental methods are recommended.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[2] The method involves the gradual addition of a strong base (titrant) to a solution of the amine hydrochloride while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.1 M solution of this compound in deionized water. The exact concentration should be known.

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride (KCl) can be added to the amine solution.[2]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume (e.g., 25.00 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the 4,4-dimethylpiperidinium ions have been neutralized to the free base.

-

The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.

-

The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

-

Workflow for Potentiometric Titration:

Caption: Workflow for pKa determination by potentiometric titration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values by monitoring the chemical shifts of protons near the nitrogen atom as a function of pH. The chemical shift of these protons will change as the nitrogen goes from a protonated (and thus more electron-withdrawing) state to a deprotonated state.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 9 to 13).

-

Dissolve a consistent, known concentration of this compound in each buffer solution prepared in D₂O.

-

Add a small amount of an internal standard (e.g., DSS or TSP) to each sample for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Identify the proton signals that are most sensitive to the protonation state of the nitrogen. For 4,4-dimethylpiperidine, these would be the protons on the carbons adjacent to the nitrogen (the α-protons).

-

-

Data Analysis:

-

Measure the chemical shift (δ) of the selected protons for each spectrum.

-

Plot the chemical shift (δ) as a function of pH. This should generate a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.

-

The data can be fitted to the Henderson-Hasselbalch equation (or a modified version for chemical shifts) to determine the pKa with high precision. The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the protonated (δ_BH+) and deprotonated (δ_B) forms: δ_obs = ( [BH⁺] / C_total ) * δ_BH+ + ( [B] / C_total ) * δ_B where C_total = [BH⁺] + [B]. The pKa can be derived from the pH at which [BH⁺] = [B].

-

Logical Relationship in NMR-based pKa Determination:

Caption: Logical flow for NMR-based pKa determination.

Acid-Base Equilibrium of 4,4-Dimethylpiperidine

The basicity of 4,4-dimethylpiperidine is characterized by the following equilibrium in aqueous solution:

C₇H₁₅N + H₂O ⇌ C₇H₁₅NH⁺ + OH⁻

The pKa value is associated with the dissociation of the conjugate acid, the 4,4-dimethylpiperidinium ion:

C₇H₁₅NH⁺ + H₂O ⇌ C₇H₁₅N + H₃O⁺

Signaling Pathway of Acid-Base Equilibrium:

Caption: Acid-base equilibrium of 4,4-dimethylpiperidine.

Conclusion

References

Stereochemistry of 4,4-Dimethylpiperidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its chair-like conformation, similar to cyclohexane, is the most stable arrangement, minimizing torsional and steric strain. Substituents on the piperidine ring can adopt either axial or equatorial positions, and the equilibrium between these conformers significantly influences the molecule's physical, chemical, and biological properties. The protonation of the nitrogen atom to form a piperidinium salt, as in 4,4-dimethylpiperidine hydrochloride, can further impact this conformational preference through electrostatic interactions.[1]

The gem-dimethyl substitution at the C4 position introduces unique stereochemical constraints. Unlike monosubstituted piperidines, 4,4-dimethylpiperidine does not have axial and equatorial conformers related to the C4 substituents. However, the overall ring conformation and the orientation of the N-H bond are of significant interest. This guide will explore these stereochemical aspects in detail.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a suitable precursor followed by salt formation. A common and effective method involves the lithium aluminum hydride (LAH) reduction of 3,3-dimethylglutarimide.[2][3]

Experimental Protocol: Synthesis via Reduction of 3,3-Dimethylglutarimide

Materials:

-

3,3-Dimethylglutarimide

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Anhydrous hydrogen chloride gas

-

Argon or Nitrogen gas for inert atmosphere

-

Reduction: Under an inert argon atmosphere, solid lithium aluminum hydride is added to a round-bottom flask containing anhydrous tetrahydrofuran. The resulting suspension is cooled to 0 °C. A solution of 3,3-dimethylglutarimide in anhydrous THF is then added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide solution at 0 °C. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate.

-

Salt Formation: The dried ethereal solution of 4,4-dimethylpiperidine is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution. The resulting white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Stereochemical and Conformational Analysis

The stereochemistry of this compound is centered around the conformational preferences of the piperidinium ring.

Chair Conformation

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. Due to the gem-dimethyl substitution at the C4 position, there is no axial/equatorial isomerism for these methyl groups. The key conformational feature is the orientation of the N-H bond, which can be either axial or equatorial.

In the case of the protonated piperidinium ion, the orientation of the N-H bond is influenced by steric and electronic factors. Generally, for piperidinium salts, the N-H bond prefers the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

Spectroscopic and Crystallographic Data

Table 1: Physical and Basic Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClN | [4] |

| Molecular Weight | 149.66 g/mol | [4] |

| Melting Point | 227-228 °C | |

| ¹³C NMR | (Expected) | |

| C4 | Quaternary carbon, ~30-40 ppm | - |

| C3, C5 | Methylene carbons, ~35-45 ppm | - |

| C2, C6 | Methylene carbons, ~50-60 ppm | - |

| Methyl Carbons | ~25-35 ppm | - |

Note: Expected ¹³C NMR chemical shifts are estimates based on typical values for substituted piperidines. A commercially available spectrum in D₂O is noted but not publicly detailed.[4]

Table 2: Hypothetical Crystallographic Data (for illustrative purposes)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

Note: This data is hypothetical and serves to illustrate the parameters that would be determined from an X-ray crystallographic analysis.

Experimental and Computational Methodologies

To fully characterize the stereochemistry of this compound, a combination of experimental and computational techniques is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton chemical shifts and coupling constants.

-

Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to identify methyl, methylene, and quaternary carbons.

-

Perform 2D NMR experiments such as COSY (to establish proton-proton correlations), HSQC (to correlate protons to their directly attached carbons), and HMBC (for long-range proton-carbon correlations).

-

A NOESY or ROESY experiment can provide information about through-space interactions, which can help to confirm the chair conformation and the relative orientation of protons.

-

-

Data Analysis: Analyze the chemical shifts and coupling constants. In a chair conformation, axial and equatorial protons will have different chemical shifts and coupling patterns.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous information about the solid-state conformation and intermolecular interactions.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened (e.g., methanol, ethanol, water, or mixtures thereof).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.

Computational Modeling

In the absence of experimental data, computational modeling can provide valuable insights into the stereochemistry and conformational energetics.

Protocol for Computational Analysis:

-

Model Building: Construct a 3D model of the 4,4-dimethylpiperidinium cation.

-

Conformational Search: Perform a conformational search to identify low-energy conformers, particularly focusing on the chair conformations with axial and equatorial N-H bonds.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers using quantum mechanical methods (e.g., Density Functional Theory with a suitable basis set). Calculate the relative energies of the conformers to predict the most stable conformation.

-

Spectra Prediction: The optimized geometry can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data.

Conclusion

The stereochemistry of this compound is dominated by the chair conformation of the piperidinium ring. The gem-dimethyl substitution at the C4 position simplifies the conformational landscape by removing the possibility of axial/equatorial isomerism for these substituents. The primary conformational determinant is the orientation of the N-H bond, which is expected to preferentially occupy the equatorial position. While a complete experimental data set for this molecule is not currently in the public domain, this guide provides a thorough overview of its expected stereochemical properties and outlines the necessary experimental and computational protocols for its full characterization. Such studies are essential for understanding the structure-activity relationships of piperidine-containing compounds in drug development and for designing novel materials with specific three-dimensional structures.

References

- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,4-dimethylpiperidinium chloride | 38646-68-3 [chemicalbook.com]

- 3. 4,4-dimethylpiperidinium chloride synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

A Technical Guide to 4,4-Dimethylpiperidine Hydrochloride: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4,4-Dimethylpiperidine hydrochloride (CAS No: 38646-68-3), a key building block in synthetic and medicinal chemistry. This document details its commercial availability from various suppliers, provides a proven experimental protocol for its synthesis, and illustrates its application as an intermediate in the development of novel therapeutics.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 38646-68-3 | [1] |

| Molecular Formula | C₇H₁₅N·HCl or C₇H₁₆ClN | |

| Molecular Weight | 149.66 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature |

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The following table summarizes the offerings from several prominent vendors.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | ≥97% | 100 mg, 250 mg, 1 g | Also available from partner suppliers like Synthonix and ChemScene. |

| Synthonix | 97.0% | Inquire for details | Typically in-stock. |

| Santa Cruz Biotechnology | Inquire for details | Inquire for details | For research use only.[1] |

| Apollo Scientific | Inquire for details | 250 mg, 1 g, 5 g, 25 g, 100 g | Out of stock in the US with a 2-3 week lead time from the UK. |

| CookeChem | 97% | 250 mg, and other sizes available | Pricing in RMB. |

| AChemBlock | 97% | Inquire for details | Provides pricing and availability on their e-commerce website.[2] |

| Key Organics | Inquire for details | 5 g, 10 g, 25 g | Pricing available in GBP. |

| Tetrahedron | Inquire for details | Inquire for details | Catalog number TS86526. |

Experimental Protocols

While this compound is primarily used as a building block, its own synthesis and its application in further synthetic steps are crucial for its utility.

Synthesis of this compound from 3,3-Dimethylglutarimide

This protocol outlines a common method for the laboratory-scale synthesis of this compound.[3]

Materials:

-

3,3-Dimethylglutarimide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous ether

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Anhydrous hydrogen chloride (HCl) gas

-

Argon gas

-

Round-bottom flask (500 mL)

-

Condenser

-

Ice bath and cold water bath

-

Filtration apparatus

Procedure:

-

Reduction of 3,3-Dimethylglutarimide:

-

Under an argon atmosphere, add solid lithium aluminum hydride (2.5 g, 64 mmol) to a 500 mL round-bottom flask.

-

Slowly add 40 mL of anhydrous THF.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3,3-dimethylglutarimide (3.0 g, 21 mmol) dissolved in 20 mL of anhydrous THF. Gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Fit the flask with a condenser and heat to reflux in an oil bath for 3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place the flask in a cold water bath.

-

Slowly and sequentially add 2.5 mL of water, 2.5 mL of 15% aqueous NaOH solution, and 7.5 mL of water. A thick suspension will form.

-

Add 150 mL of dry ether, stir the mixture, and then filter to remove the solid precipitate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

-

Salt Formation:

-

Cool the organic solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution for approximately 30 seconds, which will result in the formation of a thick white precipitate.

-

Collect the solid by filtration to yield this compound. The reported yield for this procedure is 85% (2.68 g).[3]

-

Application in Amide Coupling for the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery. The following is a representative example of its use in an amide coupling reaction, as described in a patent for the treatment of congestive heart failure.[4][5]

Reaction: Amide bond formation between a carboxylic acid and 4,4-dimethylpiperidine (formed in situ from the hydrochloride salt).

Materials:

-

Carboxylic acid starting material (e.g., the product of "Preparation 8" in the cited patent)[4][5]

-

This compound

-

Triethylamine (TEA)

-

1-Hydroxybenzotriazole (HOBt)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)

-

Dimethylformamide (DMF)

Procedure:

-

Combine the carboxylic acid starting material (1.0 g, 1.7 mmol), this compound (0.26 g, 1.7 mmol), triethylamine (0.26 mL, 1.9 mmol), 1-hydroxybenzotriazole (0.26 g, 1.9 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (0.4 g, 1.9 mmol) in dimethylformamide (80 mL).[4][5]

-

Stir the reaction mixture under appropriate conditions (e.g., room temperature) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous work-up and purification (e.g., extraction and crystallization or chromatography) to isolate the desired amide product. In the cited example, this procedure yielded 0.84 g (73%) of the target molecule as a tan solid.[4][5]

Visualizing Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for amide coupling using this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97% | CAS: 38646-68-3 | AChemBlock [try.achemblock.com]

- 3. 4,4-dimethylpiperidinium chloride synthesis - chemicalbook [chemicalbook.com]

- 4. EP0898963A2 - Congestive heart failure treatment - Google Patents [patents.google.com]

- 5. WO1999008697A1 - Treatment of congestive heart failure with growth hormone secretagogues - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,4-Dimethylpiperidine Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethylpiperidine hydrochloride, a heterocyclic amine, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid structure and substitution pattern make it a key intermediate in the synthesis of a variety of more complex molecules, including potent and selective opioid receptor antagonists. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers and professionals in the field of drug development.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its prevalence is due to its favorable physicochemical properties, which can impart desirable pharmacokinetic characteristics to a drug candidate. The introduction of substituents onto the piperidine ring allows for the fine-tuning of these properties and the exploration of structure-activity relationships (SAR). This compound, with its gem-dimethyl substitution at the 4-position, provides a sterically hindered and lipophilic core, which has been exploited in the design of various bioactive compounds.

While the specific historical discovery of this compound is not prominently documented as a singular breakthrough, its synthesis and utility are rooted in the broader history of piperidine chemistry. The development of synthetic methodologies for creating substituted piperidines has been a continuous effort in organic chemistry, driven by the desire to access novel chemical space for drug discovery. Early methods for piperidine synthesis often involved the reduction of pyridine precursors, a technique that remains relevant today. The synthesis of this compound can be seen as an application of established synthetic principles to create a specific, functionalized building block.

Physicochemical Properties

This compound is a white to off-white solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 38646-68-3 | [2][3][4] |

| Molecular Formula | C₇H₁₆ClN | [2] |

| Molecular Weight | 149.66 g/mol | [2][3] |

| Melting Point | 227-228 °C | [5] |

| Boiling Point | 181.3 °C at 760 mmHg | [5] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | |

| InChIKey | HQQCRVHZMQHQOA-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, followed by salt formation. A well-documented and high-yield procedure involves the reduction of 3,3-dimethylglutarimide.

Synthesis from 3,3-Dimethylglutarimide

This synthetic route involves the reduction of the cyclic imide to the corresponding piperidine, followed by treatment with hydrogen chloride to form the hydrochloride salt.

Step 1: Preparation of 4,4-Dimethylpiperidine

-

Under an inert atmosphere (e.g., argon), solid lithium aluminum hydride (LiAlH₄) is added to a round-bottom flask containing anhydrous tetrahydrofuran (THF).

-

The resulting suspension is cooled to 0 °C in an ice bath.

-

A solution of 3,3-dimethylglutarimide in anhydrous THF is then added dropwise to the cooled suspension. Gas evolution is typically observed during this addition.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

The mixture is then heated to reflux for several hours to ensure the complete reduction of the imide.

Step 2: Work-up and Isolation

-

The reaction mixture is cooled to room temperature and then further cooled in a cold water bath.

-

The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water. This procedure results in the formation of a granular precipitate of aluminum salts.

-

Anhydrous ether is added to the suspension, and the mixture is stirred vigorously.

-

The solid precipitate is removed by filtration.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and filtered.

Step 3: Salt Formation

-

The ethereal solution of 4,4-dimethylpiperidine is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a suitable solvent (e.g., ether or dioxane) is added.

-

A thick white precipitate of this compound forms immediately.

-